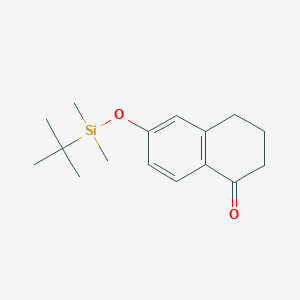
6-(tert-butyldimethylsilyloxy)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that features a tetrahydronaphthalene core with a tert-butyldimethylsilyloxy group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which is a common protective group in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger volumes while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: The compound can be reduced using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, where the silyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action for 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one primarily involves its role as a protecting group. The tert-butyldimethylsilyloxy group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This stabilization is achieved through the formation of a strong Si-O bond, which is resistant to hydrolysis under basic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
Uniqueness
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its tetrahydronaphthalene core, which provides additional stability and potential for further functionalization compared to simpler silyl ethers. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and manipulated.
Propriétés
Formule moléculaire |
C16H24O2Si |
|---|---|
Poids moléculaire |
276.44 g/mol |
Nom IUPAC |
6-[tert-butyl(dimethyl)silyl]oxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H24O2Si/c1-16(2,3)19(4,5)18-13-9-10-14-12(11-13)7-6-8-15(14)17/h9-11H,6-8H2,1-5H3 |
Clé InChI |
VJNWIYUZSVECOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


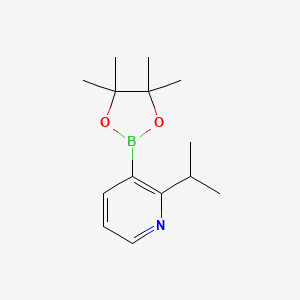
![7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)
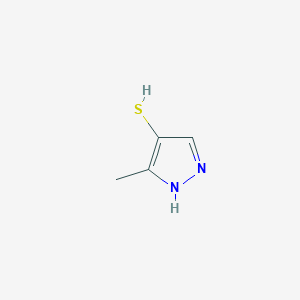
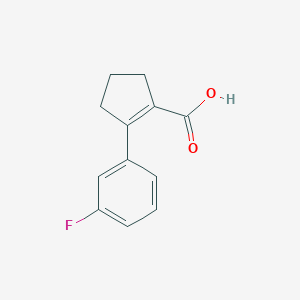
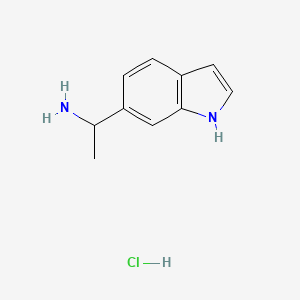
![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
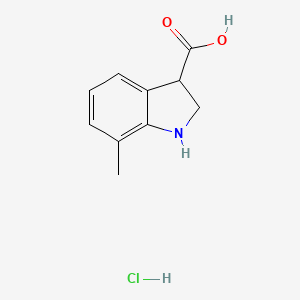
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
![rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13453510.png)
![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)
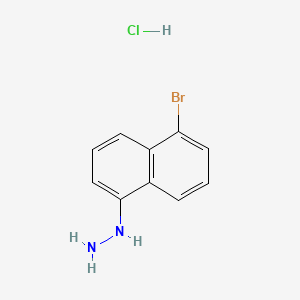
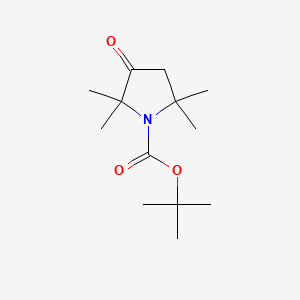
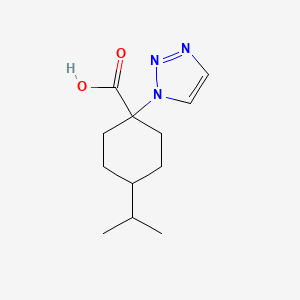
![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)
